N-Methyl-d3-2-pyrrolidinone-d6
Overview
Description
N-Methyl-d3-2-pyrrolidinone-d6 is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 108.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solvation of Amides in Solvents : N-Methyl-2-pyrrolidinone is studied for its solvation properties in solvents like DMSO-d6 and CDCl3. The study highlights the ability of these solvents to solvate amide molecules and their association in solutions, which is significant for understanding chemical interactions and reactions in these solvents (Molchanov & Gryff-Keller, 2017).
Molecular Structure Analysis : The molecular structure of N-methyl-2-pyrrolidinone is analyzed to understand the specific intermolecular hydrogen bonds it forms. This understanding is crucial for applications in molecular design and crystallography (Müller, Lutz, & Harder, 1996).
Phase Diagrams in Chemical Systems : Research on phase diagrams involving N-methyl-2-pyrrolidinone and various organic compounds like benzene and toluene provides insights into compound formation and chemical interactions, which are essential for developing new chemical processes and materials (Domańska & Letcher, 2000).
Atmospheric Chemistry and Environmental Impact : Studies on the atmospheric reactions of N-methyl-2-pyrrolidinone with various radicals offer insights into its environmental impact, particularly its atmospheric lifetime and reaction products. This information is vital for assessing the environmental safety of chemicals (Aschmann & Atkinson, 1999).
Drug Residue Analysis in Animal Tissues : N-Methyl-d3-2-pyrrolidinone-d6 is used as an internal standard in the analysis of N-methyl-2-pyrrolidinone residues in swine liver, highlighting its application in veterinary drug residue analysis, which is crucial for food safety and drug monitoring (Liu et al., 2010).
Polymer Science : In the field of polymer science, N-methyl-2-pyrrolidinone is used to study the crystallization of polymers like polyimides, providing insights into material properties and processing techniques (Wang et al., 1989).
Mechanism of Action
Safety and Hazards
“N-Methyl-d3-2-pyrrolidinone-d6” is combustible and causes skin and eye irritation . It may cause respiratory irritation and may damage fertility or the unborn child . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
3,3,4,4,5,5-hexadeuterio-1-(trideuteriomethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECXISVLQFMRJM-YNSOAAEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584442 | |
Record name | 1-(~2~H_3_)Methyl(~2~H_6_)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185964-60-7 | |
Record name | 1-(~2~H_3_)Methyl(~2~H_6_)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 185964-60-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.